

Application Notes and Protocols for the Enzymatic Synthesis of Lactobionic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lactobionate*

Cat. No.: *B10762962*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and quantitative data for the enzymatic synthesis of lactobionic acid (LBA), a versatile polyhydroxy acid with applications in the pharmaceutical, food, and cosmetic industries. The protocols focus on two primary enzymatic systems: a multi-enzyme system utilizing cellobiose dehydrogenase (CDH) and laccase, and a single-enzyme system using lactose oxidase.

Introduction

Lactobionic acid is an aldonic acid consisting of a galactose moiety linked to a gluconic acid molecule.^[1] Its desirable properties, including excellent water-solubility, antioxidant activity, and chelating capabilities, make it a valuable ingredient.^{[2][3]} Enzymatic synthesis offers a highly specific and environmentally friendly alternative to traditional chemical oxidation methods for LBA production, operating under mild reaction conditions.^{[4][5]} The primary biocatalytic routes involve the oxidation of lactose at the C-1 position of the glucose unit to form lactobiono- δ -lactone, which subsequently hydrolyzes spontaneously to lactobionic acid in aqueous solutions.^{[6][7]}

Key Enzymatic Systems

Two prominent enzymatic systems for LBA synthesis are:

- Cellobiose Dehydrogenase (CDH) and Laccase System: CDH, an extracellular enzyme produced by various fungi, catalyzes the oxidation of lactose.[5][7] This reaction is often coupled with a redox mediator, which is regenerated by laccase, allowing for a continuous process.[5][6]
- Lactose Oxidase System: This system employs a carbohydrate oxidase with high specificity for lactose.[3] The enzyme directly oxidizes lactose to lactobionic acid, with the concurrent reduction of oxygen to hydrogen peroxide.[8] To prevent enzyme inhibition and deactivation by hydrogen peroxide, catalase is often added to the reaction mixture.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of lactobionic acid, providing a basis for comparison of different systems and conditions.

Table 1: Reaction Conditions and Yields for Lactobionic Acid Synthesis

Enzyme System	Enzyme Source(s)	Substrate (Lactose) Concentration	Temperature (°C)	pH	Redox Mediator	Yield (%)	Specific Productivity	Reference(s)
CDH / Laccase	Phanerochaete chrysosporium (CDH), Cerrena unicolor (Laccase)	50 mM	50	Not Specified	ABTS	>95% (in 24h)	Not Specified	[4]
CDH / Laccase	Phlebia lindtneri (CDH), Cerrena unicolor (Laccase)	Not Specified	50	Not Specified	ABTS	Not Specified	13 mM LBA in 24h	[1]
CDH / Laccase	Pycnoporus sp. SYBC-L10	Not Specified	Not Specified	Not Specified	3-HAA (endogenous)	96%	3.1 g/L/h	[10][11]
Lactose Oxidase	Microdochium nivale	Not Specified	38	6.4	None	Not Specified	k _{cat} = 94 s ⁻¹	[8][9]

Note: ABTS = 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid); 3-HAA = 3-hydroxyanthranilic acid. Data presented is extracted from different studies and experimental conditions may vary.

Experimental Protocols

Protocol 1: Lactobionic Acid Synthesis using a CDH/Laccase Multi-Enzyme System

This protocol is based on the use of cellobiose dehydrogenase and laccase with a redox mediator for continuous regeneration.

Materials:

- Cellobiose Dehydrogenase (CDH) from *Phanerochaete chrysosporium* or other suitable source
- Laccase from *Cerrena unicolor* or other suitable source
- Lactose monohydrate
- 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) or 2,6-dichloroindophenol (DCPIP)
- Sodium acetate buffer (e.g., 50 mM, pH 4.5)
- Reaction vessel with temperature and pH control
- Stirring plate

Procedure:

- Substrate Preparation: Prepare a solution of 50 mM lactose in 50 mM sodium acetate buffer.
- Reaction Setup:
 - Transfer the lactose solution to the reaction vessel and bring the temperature to 50°C with continuous stirring.^{[1][4]}
 - Add the redox mediator (e.g., ABTS) to the reaction mixture. The optimal concentration of the mediator may need to be determined empirically.

- Add CDH and laccase to the reaction vessel. A 1:1 enzyme activity ratio can be a starting point.[\[4\]](#)
- Reaction Monitoring:
 - Maintain the reaction at 50°C for 24 hours.[\[1\]](#)[\[4\]](#)
 - Monitor the pH of the reaction. As lactobionic acid is formed, the pH will decrease. If necessary, maintain the pH at the desired level by the controlled addition of a base (e.g., NaOH).[\[12\]](#)
 - Samples can be withdrawn at different time intervals to determine the concentration of lactobionic acid and residual lactose using High-Performance Liquid Chromatography (HPLC).[\[1\]](#)
- Product Purification:
 - After the reaction, the enzymes can be denatured by heat treatment and removed by centrifugation or filtration.
 - The resulting solution containing lactobionic acid can be further purified using techniques such as ion-exchange chromatography to separate the product from unreacted lactose and other components.[\[13\]](#)

Protocol 2: Lactobionic Acid Synthesis using Lactose Oxidase

This protocol describes the synthesis of lactobionic acid using a single carbohydrate oxidase enzyme.

Materials:

- Lactose Oxidase from *Microdochium nivale* or other suitable source
- Catalase
- Lactose monohydrate

- Phosphate buffer (e.g., 50 mM, pH 6.4)
- Reaction vessel with temperature, pH, and dissolved oxygen control
- Stirring plate

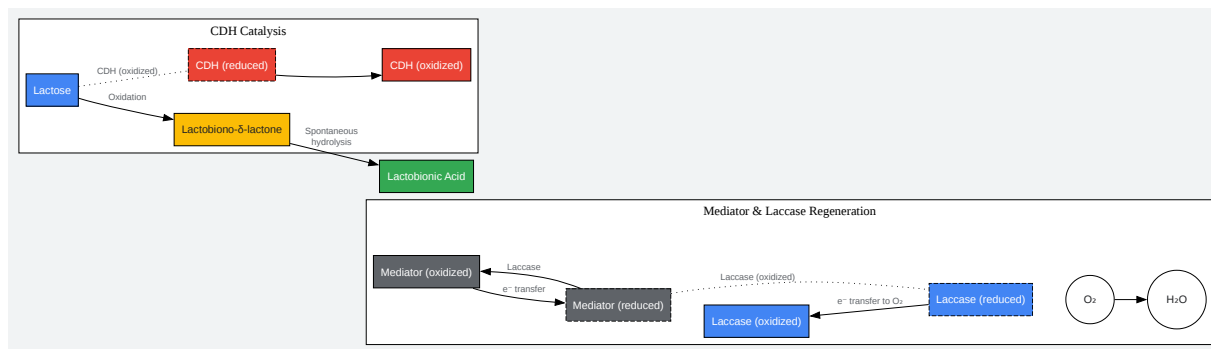
Procedure:

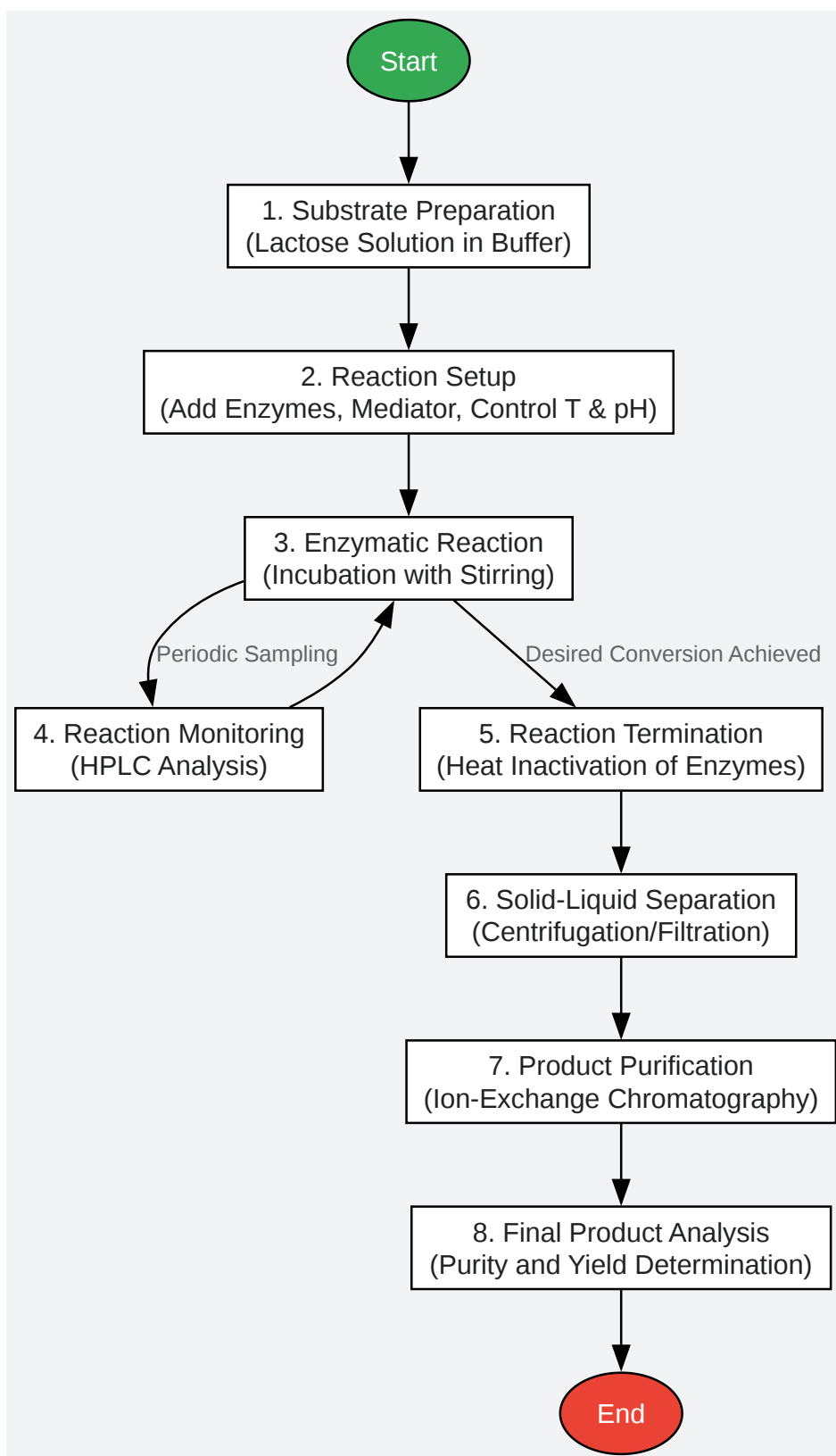
- Substrate Preparation: Prepare a solution of lactose in 50 mM phosphate buffer (pH 6.4). The concentration of lactose can be varied, but high concentrations have been shown to protect the oxidase from deactivation.[\[9\]](#)
- Reaction Setup:
 - Transfer the lactose solution to the reaction vessel and equilibrate to 38°C with stirring.[\[8\]](#)
[\[9\]](#)
 - Add catalase to the reaction mixture to decompose the hydrogen peroxide that will be produced.
 - Initiate the reaction by adding lactose oxidase.
- Reaction Monitoring:
 - Maintain the reaction at 38°C and pH 6.4. The pH should be kept constant by the addition of a base (e.g., NaOH) to neutralize the produced lactobionic acid.[\[9\]](#)[\[12\]](#)
 - Ensure sufficient oxygen supply, as it is a co-substrate for the reaction.
 - Monitor the progress of the reaction by measuring the consumption of lactose or the formation of lactobionic acid via HPLC.
- Product Purification:
 - Once the desired conversion is achieved, terminate the reaction by heat inactivation of the enzymes.
 - Separate the denatured enzymes from the reaction mixture by centrifugation or filtration.

- The lactobionic acid in the supernatant can be purified using methods like liquid chromatography.[\[13\]](#)

Visualizations

Enzymatic Reaction Pathway for LBA Synthesis using CDH and Laccase





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Multi-Enzymatic Synthesis of Lactobionic Acid Using Wood-Degrading Enzymes Produced by White Rot Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Utilization of Pseudomonas taetrolens to Produce Lactobionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Versus Biological Approaches to the Synthesis of Lactobionic Acid: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of lactose to lactobionic acid by a Microdochium nivale carbohydrate oxidase: kinetics and operational stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of lactobionic acid from lactose using the cellobiose dehydrogenase-3-HAA-laccase system from Pycnoporus sp. SYBC-L10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. US20070154595A1 - Enzymatic process for obtaining increased yield of lactobionic acid - Google Patents [patents.google.com]
- 13. ndpublisher.in [ndpublisher.in]
- To cite this document: BenchChem. [Application Notes and Protocols for the Enzymatic Synthesis of Lactobionic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762962#enzymatic-synthesis-of-lactobionic-acid-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com